molecular formula C8H7B B1201743 Benzene, bromoethenyl- CAS No. 1335-06-4

Benzene, bromoethenyl-

Cat. No.: B1201743
CAS No.: 1335-06-4
M. Wt: 183.04 g/mol
InChI Key: YMOONIIMQBGTDU-UHFFFAOYSA-N
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Description

Benzene, bromoethenyl-, also known as Benzene, bromoethenyl-, is a useful research compound. Its molecular formula is C8H7Br and its molecular weight is 183.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

1335-06-4

Molecular Formula

C8H7B

Molecular Weight

183.04 g/mol

IUPAC Name

2-bromoethenylbenzene

InChI

InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H

InChI Key

YMOONIIMQBGTDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CBr

Canonical SMILES

C1=CC=C(C=C1)C=CBr

melting_point

7.0 °C

Key on ui other cas no.

1335-06-4

Synonyms

beta-bromostyrene

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 g di-t-butyl peroxide were dissolved in 100 g β-bromo ethyl bromo benzene. The mixture was added to the reactor in a manner described in Example 1, together with 25 g methanol and nitrogen at a flow rate of 2 l/h. The reactor was a glass spiral made of a 6 mm wide 5 m long tube heated to 300°-320°C. The products were collected as in Example 1 and consisted of 58 g bromostyrene and 12 g unconverted reactant. The yield was 95% bromostyrene.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

2 g of di-tert-butyl peroxide were dissolved in 100 g of β-bromoethyl bromobenzene and fed into the reactor described in Example 1 at a rate of 70 g/h together with superheated steam (20 g/h). The temperature of the reaction was maintained at 360°C. The products yielded bromostyrene at a conversion of 90%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A quantity of 2 g of di-tertbutyl peroxide was dissolved in 100g of β-bromoethyl bromobenzene and the solution was added through a motor-driven syringe into the reactor at a rate of 60g/h, together with 25 g of methanol and with nitrogen which was passed in at a rate of 2 l/h. The reactor used in this example was a glass spiral made of 6 mm wide and 5 m long tube heated to 300°-320°C. The products were collected in a trap immersed in an ice bath while the methyl bromide was trapped in a container positioned in liquid nitrogen. The liquid products were then subjected to fractional distillation under vacuum. There were obtained 58 g bromostyrene and 12 g unconverted reactant. The yield was 95% bromostyrene.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
100g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
60g/h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two

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